molecular formula C20H18N2O3 B6131649 2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B6131649
M. Wt: 334.4 g/mol
InChI Key: VCIVIDQLORMAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione, also known as CPI-1189, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including as a therapeutic agent for treating neurological disorders and as a tool for studying the mechanisms of action of certain proteins.

Mechanism of Action

2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione acts as a modulator of the sigma-1 receptor, which is a protein involved in the regulation of calcium signaling and neurotransmitter release. By binding to this receptor, this compound can modulate its activity and affect the release of neurotransmitters such as dopamine and serotonin. This mechanism of action has been shown to be relevant in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the modulation of protein activity. These effects are relevant in the context of neurological disorders, where the dysregulation of these processes can lead to pathological conditions.

Advantages and Limitations for Lab Experiments

2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments, including its high purity and specificity for the sigma-1 receptor. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research involving 2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione, including the development of more potent and specific sigma-1 receptor modulators, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its mechanism of action at the molecular level.
In conclusion, this compound is a promising compound with potential applications in the treatment of neurological disorders. Its mechanism of action involves the modulation of the sigma-1 receptor, and its biochemical and physiological effects have been extensively studied. While there are limitations to its use in lab experiments, there are several potential future directions for research involving this compound.

Synthesis Methods

The synthesis of 2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 4-(1-piperidinylcarbonyl)benzaldehyde with phthalic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to modulate the activity of certain proteins, including the dopamine receptor and the sigma-1 receptor, which are involved in the regulation of neurotransmitter release and neuronal function.

Properties

IUPAC Name

2-[4-(piperidine-1-carbonyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-18(21-12-4-1-5-13-21)14-8-10-15(11-9-14)22-19(24)16-6-2-3-7-17(16)20(22)25/h2-3,6-11H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIVIDQLORMAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.